2-Hydroxy-5-methylbenzene-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-5-methylbenzene-1-sulfonyl chloride is a chemical compound with the molecular formula C7H7ClO3S and a molecular weight of 206.65 . It is used in proteomics research .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring with a hydroxyl group (-OH) and a methyl group (-CH3) attached to it. Additionally, it has a sulfonyl chloride group (-SO2Cl) attached to the benzene ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 206.65 .Scientific Research Applications
Catalysis and Hydrolysis
One significant application of sulfonyl chlorides involves the study of their hydrolysis under different conditions. Ivanov et al. (2005) explored the solvation bifunctional catalysis in the hydrolysis of sulfonyl chlorides, revealing how substrate structure influences reaction pathways. This research highlights the role of water and alcohol hydrates in the hydrolysis process, which could be essential for understanding reaction mechanisms in synthetic organic chemistry (Ivanov et al., 2005).
Therapeutic Agents Synthesis
Abbasi et al. (2018) demonstrated the synthesis of N-(4-methoxyphenethyl)-N-(substituted)-4-methylbenzenesulfonamides starting with 4-methylbenzenesulfonyl chloride. These compounds showed promising activity as acetylcholinesterase inhibitors, suggesting their potential as therapeutic agents for Alzheimer’s disease (Abbasi et al., 2018).
DNA Interaction Studies
Macías et al. (2007) investigated new copper(II) complexes with sulfonamide ligands prepared through reactions involving sulfonyl chlorides. These complexes displayed properties that make them suitable for studying DNA interactions and potential applications in medicinal chemistry (Macías et al., 2007).
Supramolecular Chemistry
Basílio et al. (2013) discussed the aggregation of p-Sulfonatocalixarene-based amphiphiles and supra-amphiphiles, indicating the role of sulfonyl chloride derivatives in forming complex structures with potential applications in supramolecular chemistry and material science (Basílio et al., 2013).
Material Science
Scozzafava et al. (2000) elaborated on carbonic anhydrase inhibitors using perfluoroalkyl/aryl-substituted derivatives of aromatic/heterocyclic sulfonamides. Such studies contribute to the development of novel materials with specific biological activities, highlighting the versatility of sulfonyl chloride derivatives in creating functional materials (Scozzafava et al., 2000).
Mechanism of Action
Mode of Action
The mode of action of 2-Hydroxy-5-methylbenzene-1-sulfonyl chloride is likely through electrophilic aromatic substitution . In the first, slow or rate-determining, step the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Pharmacokinetics
Its physical properties such as its liquid state and molecular weight (206.65 g/mol) may influence its bioavailability.
Action Environment
Environmental factors such as temperature and pH could influence the action, efficacy, and stability of this compound. For instance, it is recommended to be stored at -10°C , suggesting that lower temperatures may be necessary for its stability.
Properties
IUPAC Name |
2-hydroxy-5-methylbenzenesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClO3S/c1-5-2-3-6(9)7(4-5)12(8,10)11/h2-4,9H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZKHPHOPDHZLLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
926219-97-8 |
Source
|
Record name | 2-hydroxy-5-methylbenzene-1-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.